![molecular formula C19H16ClN3 B14329745 N-Benzyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline CAS No. 110320-99-5](/img/structure/B14329745.png)
N-Benzyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Benzyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline is an organic compound with the molecular formula C19H16ClN3. It is a member of the azo dye family, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is known for its vibrant color and is used in various applications, including dyes and pigments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline typically involves the diazotization of 4-chloroaniline followed by coupling with N-benzylaniline. The reaction conditions often include:
Diazotization: 4-chloroaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with N-benzylaniline in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
N-Benzyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: Reduction of the azo group can yield hydrazo compounds or amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Azoxy compounds.
Reduction: Hydrazo compounds or primary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
N-Benzyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline has diverse applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track progress and visualize results.
Biology: Employed in staining techniques to highlight specific structures in biological samples.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and inks for textiles, printing, and plastics.
作用机制
The mechanism of action of N-Benzyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline involves its interaction with biological molecules. The azo group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.
相似化合物的比较
Similar Compounds
- N-Benzyl-4-[(4-fluorophenyl)diazenyl]aniline
- N-Benzyl-4-[(4-bromophenyl)diazenyl]aniline
- N-Benzyl-4-[(4-methylphenyl)diazenyl]aniline
Uniqueness
N-Benzyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline is unique due to the presence of the chloro group, which can influence its reactivity and interactions. The chloro group can enhance the compound’s stability and alter its electronic properties, making it distinct from its analogs with different substituents.
属性
CAS 编号 |
110320-99-5 |
|---|---|
分子式 |
C19H16ClN3 |
分子量 |
321.8 g/mol |
IUPAC 名称 |
N-benzyl-4-[(4-chlorophenyl)diazenyl]aniline |
InChI |
InChI=1S/C19H16ClN3/c20-16-6-8-18(9-7-16)22-23-19-12-10-17(11-13-19)21-14-15-4-2-1-3-5-15/h1-13,21H,14H2 |
InChI 键 |
MSQUGBZSLCUQTJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)N=NC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


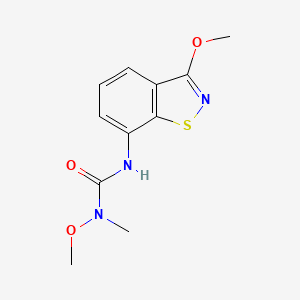
![Nonanal, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14329668.png)
![4-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14329672.png)
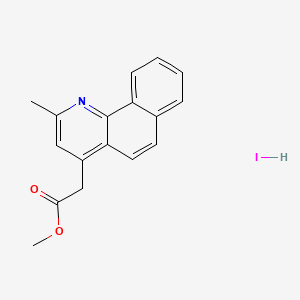
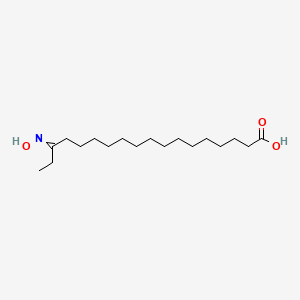
![2-[1-(2,6-Dimethylphenyl)ethylideneamino]guanidine](/img/structure/B14329689.png)
![3-[(3-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14329710.png)
![{[(4-Methoxybut-2-YN-1-YL)oxy]methoxy}cyclohexane](/img/structure/B14329725.png)
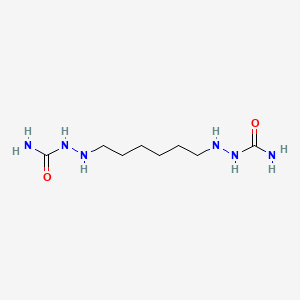
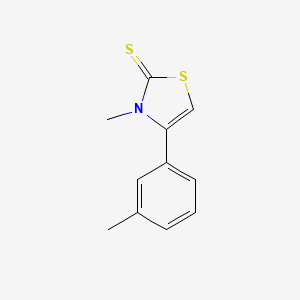
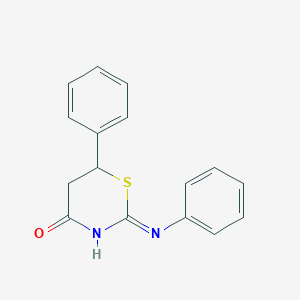
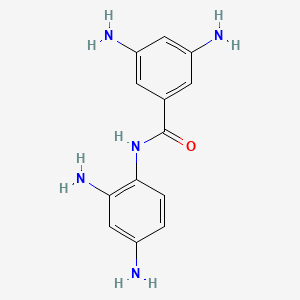
![(8S,9S,10S,13R,14S,17S)-17-Ethyl-10,13-dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-2,1'-cyclopropane]](/img/structure/B14329760.png)
![1,2-Difluoro-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B14329769.png)
